molecular formula C7H14ClNO3 B6163952 rac-methyl (2R,4R)-4-hydroxypiperidine-2-carboxylate hydrochloride, trans CAS No. 1104460-08-3

rac-methyl (2R,4R)-4-hydroxypiperidine-2-carboxylate hydrochloride, trans

Cat. No. B6163952
CAS RN: 1104460-08-3
M. Wt: 195.6
InChI Key:
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Description

Rac-methyl (2R,4R)-4-hydroxypiperidine-2-carboxylate hydrochloride, trans (rac-MeHPCC) is a chiral molecule of the piperidine series, which has been widely studied for its potential applications in the field of medicinal chemistry. Rac-MeHPCC is synthesized by a two-step reaction, which involves the condensation of piperidine-2-carboxylic acid and 4-hydroxy-2-methylpiperidine, followed by the addition of hydrochloric acid. Rac-MeHPCC is a chiral molecule that has been studied for its potential applications in medicinal chemistry, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-documented.

Scientific Research Applications

Rac-MeHPCC has been studied for its potential applications in medicinal chemistry and has been found to be useful in the synthesis of various pharmaceutical and therapeutic agents. In particular, rac-MeHPCC has been used in the synthesis of novel antifungal agents, such as 4-hydroxy-2-methylpiperidine-2-carboxylate hydrochloride, which has been shown to be effective against a variety of fungal species. Rac-MeHPCC has also been used in the synthesis of anti-inflammatory agents, such as 4-hydroxy-2-methylpiperidine-2-carboxylate hydrochloride, which has been shown to be effective in reducing inflammation in animal models.

Mechanism of Action

The mechanism of action of rac-MeHPCC is not fully understood. However, it is believed to act as a proton donor, which helps to facilitate the formation of a variety of novel compounds. In addition, rac-MeHPCC has been found to act as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, which are molecules involved in inflammation and pain.
Biochemical and Physiological Effects
Rac-MeHPCC has been found to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the production of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, which are molecules involved in inflammation and pain. In addition, rac-MeHPCC has been found to inhibit the production of nitric oxide, which is a molecule involved in the regulation of blood pressure and vascular tone. Furthermore, rac-MeHPCC has been found to possess antiviral, antifungal, and antibacterial properties, which may be useful in the treatment of a variety of infectious diseases.

Advantages and Limitations for Lab Experiments

Rac-MeHPCC has a number of advantages and limitations for lab experiments. One of the main advantages of using rac-MeHPCC is that it is relatively inexpensive and easy to synthesize. Furthermore, rac-MeHPCC is a chiral molecule, which means that it can be used to synthesize novel compounds with different stereochemical configurations. However, rac-MeHPCC is a relatively unstable molecule and can degrade over time, which can lead to inaccurate results in lab experiments.

Future Directions

The use of rac-MeHPCC in the synthesis of novel compounds has been well-documented, and there is a great potential for further research in this area. For example, further research could be conducted to explore the potential of rac-MeHPCC to act as a proton donor in the synthesis of novel compounds. In addition, further research could be conducted to explore the potential of rac-MeHPCC to act as an inhibitor of cyclooxygenase-2 (COX-2) and other enzymes involved in the production of molecules involved in inflammation and pain. Furthermore, further research could be conducted to explore the potential of rac-MeHPCC to possess antiviral, antifungal, and antibacterial properties, which could be useful in the treatment of a variety of infectious diseases. Finally, further research could be conducted to explore the potential of rac-MeHPCC to act as an inhibitor of nitric oxide, which is a molecule involved in the regulation of blood pressure and vascular tone.

Synthesis Methods

Rac-MeHPCC is synthesized by a two-step reaction. In the first step, piperidine-2-carboxylic acid and 4-hydroxy-2-methylpiperidine are condensed in an acidic medium to form the racemic mixture of the desired product, rac-MeHPCC. The second step involves the addition of hydrochloric acid to the racemic mixture, which results in the formation of a single enantiomer of rac-MeHPCC. The overall yield of the reaction is approximately 80-90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl (2R,4R)-4-hydroxypiperidine-2-carboxylate hydrochloride, trans involves the protection of the hydroxyl group on piperidine, followed by the addition of a methyl group to the nitrogen atom. The resulting intermediate is then subjected to a series of reactions to form the final product.", "Starting Materials": [ "Piperidine", "Methyl iodide", "Sodium hydride", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "Step 1: Piperidine is treated with acetic anhydride and pyridine to form the acetylated piperidine intermediate.", "Step 2: The acetylated piperidine intermediate is treated with methyl iodide and sodium hydride in diethyl ether to form the N-methylated piperidine intermediate.", "Step 3: The N-methylated piperidine intermediate is treated with hydrochloric acid to remove the acetyl protecting group and form the hydrochloride salt of the intermediate.", "Step 4: The hydrochloride salt of the intermediate is treated with sodium bicarbonate to neutralize the acid and form the free base intermediate.", "Step 5: The free base intermediate is treated with ethyl acetate to form the final product, rac-methyl (2R,4R)-4-hydroxypiperidine-2-carboxylate hydrochloride, trans." ] }

CAS RN

1104460-08-3

Product Name

rac-methyl (2R,4R)-4-hydroxypiperidine-2-carboxylate hydrochloride, trans

Molecular Formula

C7H14ClNO3

Molecular Weight

195.6

Purity

95

Origin of Product

United States

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